molecular formula C8H13O5- B1243263 (R)-3-[(R)-3-hydroxybutanoyloxy]butanoate

(R)-3-[(R)-3-hydroxybutanoyloxy]butanoate

Cat. No.: B1243263
M. Wt: 189.19 g/mol
InChI Key: RILHUWWTCSDPAN-PHDIDXHHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-[(R)-3-hydroxybutanoyloxy]butanoate is a hydroxy monocarboxylic acid anion that is the conjugate base of (R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid It derives from a butyrate. It is a conjugate base of a (R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid.

Scientific Research Applications

Conformational Features and Crystal Packing

  • Oligomer Conformational Features : Oligomers of 3-(R)-butanoic acid demonstrate flexibility with several conformations of similar stability. This flexibility is significant in understanding the material's potential applications in various scientific and industrial domains (Yu-Xue Li & Yun-Dong Wu, 2003).

  • Crystal Packing Energies : The study of poly((R)-3-hydroxybutanoic acid) (PHB) revealed that the 21-helix form has stronger crystal packing stabilization compared to other forms, highlighting its relevance in material science, especially in the context of crystal structures of PHB (Yu-Xue Li & Yun-Dong Wu, 2003).

Biofuel Production

  • Biofuel Production from Microbial Polyhydroxyalkanoates : (R)-3-[(R)-3-hydroxybutanoyloxy]butanoate derivatives from microbial polyhydroxyalkanoates were investigated as novel biofuels. This research is groundbreaking in the field of sustainable energy, as it explores the combustion heats and production cost of PHA-based biofuels, offering an environmentally friendly alternative to fossil fuels (Xiaojun Zhang et al., 2009).

Enantioselective Synthesis and Biotransformation

  • Enantioselective Reduction by Whole-cell Biotransformation : The compound was involved in a study focusing on the enantioselective reduction of carbonyl compounds to chiral hydroxy acid derivatives. This research is pivotal for pharmaceutical and chemical industries where chiral compounds play a critical role (M. Ernst et al., 2005).

  • Efficient Biosynthesis of (R)-3-amino-1-butanol : The compound was used in a study for the biosynthesis of (R)-3-amino-1-butanol, a key intermediate for the treatment of HIV/AIDS. This signifies its importance in the medical field, especially for the production of vital medications (Xiao‐Ling Tang et al., 2019).

  • Lipase-Catalyzed Enantiomer Separation : The compound's derivatives were explored for lipase-catalyzed enantiomer separation, crucial for creating chiral compounds used in various industries, particularly pharmaceuticals (A. Kamal et al., 2007).

Autotrophic Production of Chemical Compounds

  • Engineering for Autotrophic Production of (R)-1,3-Butanediol : this compound was part of a study focusing on engineering a bacterium for the autotrophic production of (R)-1,3-butanediol. This research is crucial for biotechnological applications, particularly in synthesizing polymers and specialty chemicals (Joshua Luke Gascoyne et al., 2021).

Properties

Molecular Formula

C8H13O5-

Molecular Weight

189.19 g/mol

IUPAC Name

(3R)-3-[(3R)-3-hydroxybutanoyl]oxybutanoate

InChI

InChI=1S/C8H14O5/c1-5(9)3-8(12)13-6(2)4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/p-1/t5-,6-/m1/s1

InChI Key

RILHUWWTCSDPAN-PHDIDXHHSA-M

Isomeric SMILES

C[C@H](CC(=O)O[C@H](C)CC(=O)[O-])O

Canonical SMILES

CC(CC(=O)OC(C)CC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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